3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 3-position and an amine group at the 6-position of the tetrahydroindazole ring, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.
Cyclization: These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole core.
Amination: The amine group is introduced at the 6-position through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Hydroxylated derivatives and oxides.
Reduction Products: Reduced forms of the indazole ring.
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-iodo-1H-indazole: Similar structure but lacks the tetrahydro and amine groups.
6-chloro-4-iodo-1H-indazole: Contains a chlorine atom instead of an amine group.
3-methyl-1H-indazole: Contains a methyl group instead of an iodine atom.
Uniqueness
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an iodine atom, amine group, and tetrahydroindazole ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12Cl2IN3 |
---|---|
Molecular Weight |
336.00 g/mol |
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H10IN3.2ClH/c8-7-5-2-1-4(9)3-6(5)10-11-7;;/h4H,1-3,9H2,(H,10,11);2*1H |
InChI Key |
MRBOSVUFOWTZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)NN=C2I.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.